5-bromo-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine

Cross-coupling Suzuki-Miyaura Synthetic methodology

This 5-bromo-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine intermediate features a strategic C-Br bond optimized for Pd(0)-catalyzed diversification, outperforming chloro/iodo analogs in reactivity and stability. Its pyrazol-4-ylpyrimidine core mimics the adenine hinge-binding motif for ATP-competitive kinase inhibition (TrkA, ROS1). With XLogP3 of 1.1 and TPSA 55.6 Ų, it is CNS-permeable. Ideal for parallel library synthesis (70-90% coupling yields). Purity ≥95%, residual Pd <10 ppm. Buy now.

Molecular Formula C8H8BrN5
Molecular Weight 254.091
CAS No. 1275374-10-1
Cat. No. B2379550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine
CAS1275374-10-1
Molecular FormulaC8H8BrN5
Molecular Weight254.091
Structural Identifiers
SMILESCN1C=C(C=N1)NC2=NC=C(C=N2)Br
InChIInChI=1S/C8H8BrN5/c1-14-5-7(4-12-14)13-8-10-2-6(9)3-11-8/h2-5H,1H3,(H,10,11,13)
InChIKeyBAVWTJCPTFRKSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine (CAS 1275374-10-1): A Strategic 5-Bromo-Pyrimidine Scaffold for Kinase-Targeted Library Synthesis


5-Bromo-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine is a heterocyclic small molecule (C8H8BrN5, MW 254.09 g/mol) combining a 5-bromopyrimidine core with a 1-methylpyrazol-4-amine moiety via a secondary amine linkage at the 2-position [1]. This compound serves as a versatile, functionalizable scaffold within medicinal chemistry, specifically recognized in the patent and primary literature as a key intermediate for constructing kinase-focused compound libraries [2]. The 5-bromo substituent acts as a strategic synthetic handle for late-stage diversification via transition metal-catalyzed cross-coupling, while the pyrazolyl-pyrimidine architecture mimics the adenine hinge-binding motif critical for ATP-competitive kinase inhibition [3].

5-Bromo-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine: Why Close Analogs Cannot Substitute for This Specific Intermediate in Cross-Coupling Cascades


Generic substitution with other 5-halo analogs or alternative regioisomers fails due to quantifiable differences in synthetic reactivity and biological recognition. The 5-bromo substituent is specifically optimized for Pd(0)-catalyzed oxidative addition, offering a kinetic reactivity window that 5-chloro analogs cannot match under mild conditions, while 5-iodo analogs, though more reactive, are prone to unwanted homocoupling and decomposition [1]. Furthermore, the 4-substituted pyrazole regioisomer directs the N-methyl group away from the hinge-binding cleft, whereas 3-substituted isomers create steric clashes that reduce kinase affinity by over a factor of 10 in comparable chemotypes [2]. These distinctions make direct substitution scientifically unsound for projects requiring reliable cross-coupling yields or specific kinase-selectivity profiles.

5-Bromo-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine: Head-to-Head Quantitative Differentiation Evidence for Procurement Decisions


Synthetic Reactivity: 5-Bromo vs. 5-Chloro Cross-Coupling Efficiency in Pd-Catalyzed Suzuki-Miyaura Reactions

In the context of 2-aminopyrimidine scaffolds, the 5-bromo substituent on the target compound provides a critical reactivity advantage over the corresponding 5-chloro analog. The bond dissociation energy (C-Br: ~285 kJ/mol vs. C-Cl: ~397 kJ/mol) translates directly into faster oxidative addition with Pd(0) catalysts [1]. Under standardized Suzuki-Miyaura conditions (Pd(PPh3)4, 1.5 eq. arylboronic acid, Na2CO3, DME/H2O, 80°C), electron-deficient 5-bromo-pyrimidines achieve >90% conversion within 1 hour, whereas the 5-chloro analog requires elevated temperatures (>100°C) and specialized ligands (e.g., SPhos, XPhos) to reach comparable conversion, often with lower yields [2]. This differential reactivity enables chemists to perform sequential cross-coupling on polyhalogenated scaffolds, a strategic option not available with chloro analogs.

Cross-coupling Suzuki-Miyaura Synthetic methodology Medicinal chemistry

Physicochemical Differentiation: LogP and TPSA Comparison with 5-Halo Analogs for CNS Drug-Likeness

The 5-bromo substituent imparts a distinct physicochemical profile compared to 5-fluoro and 5-chloro congeners, directly influencing passive permeability and CNS exposure. Computed XLogP3 for 5-bromo-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine is 1.1, with a Topological Polar Surface Area (TPSA) of 55.6 Ų [1]. In contrast, the 5-chloro analog exhibits XLogP3 of ~0.8 (estimated by atom contribution), and the 5-fluoro analog exhibits XLogP3 of ~0.4. This difference of 0.3–0.7 log units corresponds to an approximately 2- to 5-fold increase in octanol/water partition coefficient, which is significant for optimizing blood-brain barrier penetration within the preferred CNS drug space (LogP 1–3, TPSA < 70 Ų) [2]. The bromine atom also contributes to a larger molar refractivity (MR ~42 vs. ~31 for Cl and ~20 for F), enhancing potential for halogen bonding with target proteins.

CNS drug discovery Physicochemical properties Lead optimization ADME

Kinase Hinge-Binding Scaffold Validation: 4-Aminopyrazolylpyrimidine Motif in Trk Kinase Inhibition

The 4-aminopyrazolylpyrimidine chemotype, of which 5-bromo-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine is a direct structural analog, was identified through high-throughput screening and optimized by AstraZeneca into potent Trk kinase inhibitors [1]. The NH linker at the 2-position of pyrimidine and the N(1) of pyrazole form a bidentate hydrogen bond donor-acceptor pair with the kinase hinge region (Glu590 and Met592 in TrkA), while the 5-bromo substituent projects toward the solvent-exposed region, offering a vector for solubility optimization without disrupting the core hinge-binding interaction [2]. Lead compound 10z (AZ-23) from this series demonstrated oral bioavailability and in vivo efficacy in Trk-dependent tumor models. The target compound retains the precise substitution pattern (2-aminopyrimidine, 4-pyrazolyl, N1-methyl) that was essential for >100-fold selectivity over a panel of 40 kinases in the optimized series [1].

Kinase inhibition Trk receptor Hinge-binding motif Cancer therapeutics

Regioisomeric Selectivity: Pyrazol-4-yl vs. Pyrazol-3-yl Attachment and Impact on Kinase Affinity

The attachment point of the pyrazole ring to the pyrimidine 2-amine is a critical structural determinant for kinase binding. In the 4-aminopyrazolylpyrimidine series, the 4-substituted pyrazole (as in the target compound) orients the N1-methyl group away from the hinge region, allowing the pyrazole N2 to act as a hydrogen bond acceptor to the catalytic lysine (Lys544 in TrkA) [1]. Changing the connection to the 3-position of pyrazole (i.e., 5-bromo-N-(1-methyl-1H-pyrazol-3-yl)pyrimidin-2-amine) results in a steric clash between the N1-methyl and the hinge backbone, reducing TrkA affinity by approximately 10- to 50-fold based on SAR trends in analogous chemotypes [1]. This regioisomer-dependent affinity difference is a scientifically rigorous reason for specifying the 4-yl regioisomer in procurement.

Regioisomer Kinase selectivity Structure-activity relationship Molecular recognition

5-Bromo-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine: Recommended Research and Industrial Application Scenarios Based on Specific Evidence


Kinase-Focused Compound Library Synthesis via C5 Suzuki-Miyaura Diversification

The 5-bromo substituent is the optimal synthetic handle for generating a library of C5-arylated or C5-heteroarylated analogs [1]. A medicinal chemistry group can procure this scaffold in bulk (0.5–1 g scale, as offered by Biosynth and Leyan) and perform parallel Suzuki couplings with 20–50 diverse boronic acids/esters in a 96-well format, achieving typical isolated yields of 70–90% per well. This workflow directly leverages the quantitative reactivity advantage of the C-Br bond over C-Cl, enabling mild, high-throughput diversification without specialized phosphine ligands [1]. The resulting library is immediately suitable for TrkA, ROS1, or broader kinase panel screening, building on the validated 4-aminopyrazolylpyrimidine pharmacophore [2].

CNS-Penetrant Kinase Inhibitor Lead Optimization Starting Point

With an XLogP3 of 1.1 and TPSA of 55.6 Ų, 5-bromo-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine resides within the optimal physicochemical space for CNS drug candidates [3]. Neuroscience-focused teams can use this scaffold to develop kinase inhibitors targeting TrkB (depression, neurodegeneration) or other CNS-relevant kinases, confident that the core properties support blood-brain barrier penetration [2][3]. The C5 bromine allows late-stage introduction of solubilizing groups (e.g., morpholine, piperazine) to fine-tune ADME while maintaining CNS exposure, a strategy that is not feasible with C5-H or C5-F analogs.

Selective ROS1 Kinase Inhibitor Development for Non-Small Cell Lung Cancer

The pyrazol-4-ylpyrimidine scaffold has been clinically validated in the context of ROS1-driven NSCLC [4]. Procuring this specific 5-bromo intermediate enables rapid exploration of the C5 position to achieve ROS1/ALK selectivity. The published SAR from the Abdelazem series indicates that C5 substitution directly modulates the ROS1 IC50 over a ~30-fold range (from 24 nM to >700 nM) [4]. Starting from the bromo intermediate, a focused library of 15–20 C5-substituted analogs can be synthesized in one step, with the goal of exceeding the 170-fold ROS1-over-ALK selectivity benchmark set by compound 7c [4].

Quality-Controlled Procurement for Preclinical Candidate Scale-Up

For projects transitioning from hit-to-lead into lead optimization, procurement specifications for 5-bromo-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine must include: (i) purity ≥95% (HPLC), as confirmed by multiple vendors including AKSci, Leyan, and Biosynth ; (ii) unambiguous regioisomer confirmation via 1H NMR (expected diagnostic signals: pyrazole C3-H singlet at ~7.5-7.8 ppm, pyrazole C5-H singlet at ~7.2-7.5 ppm, pyrimidine C4-H and C6-H doublets at ~8.4-8.7 ppm) ; (iii) residual palladium content <10 ppm by ICP-MS to avoid interference with subsequent biological assays. These specifications ensure reproducible synthetic outcomes and reliable biological data.

Quote Request

Request a Quote for 5-bromo-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.